molecular formula C14H14N2O3S B2981311 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide CAS No. 864937-39-3

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide

Cat. No. B2981311
M. Wt: 290.34
InChI Key: AEXKUFOVNQVQLR-UHFFFAOYSA-N
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Description

“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide” is a complex organic compound that contains a benzodioxin and a thiazole ring. Benzodioxin derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties . Thiazoles are also important structures in medicinal chemistry and have been found in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy .

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • Cytotoxicity and Antimicrobial Activity : A study by Zablotskaya et al. (2013) synthesized derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide, demonstrating significant sedative, anti-inflammatory, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and antimicrobial action. The structural and physicochemical characteristics of these compounds were correlated with their biological activities, revealing specific combinations of types of activities for the synthesized compounds (Zablotskaya et al., 2013).

  • Antitumor and DNA Binding Activities : González-Álvarez et al. (2013) prepared mixed-ligand copper(II)-sulfonamide complexes with benzothiazole derivatives, showing DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The N-sulfonamide derivative significantly influenced DNA interaction, with compound 2 showing high efficacy in inducing DNA damage, correlated with its DNA binding affinity. These compounds exhibited antiproliferative activity in human tumor cell models, indicating potential for therapeutic development (González-Álvarez et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some compounds with similar structures have been found to be mildly cytotoxic .

properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-13(17)16-14-15-10(8-20-14)9-3-4-11-12(7-9)19-6-5-18-11/h3-4,7-8H,2,5-6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXKUFOVNQVQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide

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